molecular formula C25H26N2O2 B12453103 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide

4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B12453103
M. Wt: 386.5 g/mol
InChI Key: WDLIEGSEDUMASU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring and a piperidinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced to the benzene ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a suitable benzene derivative in the presence of a base such as sodium hydroxide.

    Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting piperidine with a suitable phenyl derivative in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzyloxy and piperidinyl intermediates through an amide bond formation. This can be achieved by reacting the benzyloxy intermediate with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide bond can be reduced to form an amine derivative.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Research: It can be used as a probe to study the interactions of small molecules with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-N-[2-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.

    4-(benzyloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidinyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

4-phenylmethoxy-N-(2-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C25H26N2O2/c28-25(26-23-11-5-6-12-24(23)27-17-7-2-8-18-27)21-13-15-22(16-14-21)29-19-20-9-3-1-4-10-20/h1,3-6,9-16H,2,7-8,17-19H2,(H,26,28)

InChI Key

WDLIEGSEDUMASU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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